molecular formula C19H21N3O3 B2697889 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 2034331-41-2

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2697889
CAS No.: 2034331-41-2
M. Wt: 339.395
InChI Key: WNLFDHLOQVCOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a complex organic compound that features a combination of phenyl, pyrimidine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to exhibit antiproliferative effects against certain cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds have shown dose-dependent tumor growth inhibition in mouse models

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final step involves the formation of the butane-1,4-dione structure through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds containing phenyl, pyrimidine, and piperidine moieties.

    Pyrimidine derivatives: These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

    Piperidine derivatives: These compounds are essential in drug discovery and have various pharmacological applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.

Properties

IUPAC Name

1-phenyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFDHLOQVCOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.